molecular formula C24H24FN5O2 B2778295 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1795304-72-1

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2778295
CAS RN: 1795304-72-1
M. Wt: 433.487
InChI Key: GWAQTFFZXNWHEJ-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H24FN5O2 and its molecular weight is 433.487. The purity is usually 95%.
BenchChem offers high-quality N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complex pyrazole derivatives, including compounds with cyclopropyl, methyl, fluorophenyl, and furan-2-ylmethyl groups, are crucial for understanding their potential applications in scientific research. These compounds are often synthesized to explore their structural and electronic properties, which can be crucial for their activity as ligands in various biochemical pathways or as lead compounds in drug discovery. For instance, the synthesis of such compounds involves intricate chemical reactions that allow for the introduction of specific functional groups, enabling further exploration of their chemical behavior and interaction with biological systems (McLaughlin et al., 2016).

Metabolism and Stability Studies

Understanding the metabolism and stability of pyrazole derivatives under various conditions is essential for assessing their viability as research chemicals or therapeutic agents. Studies on the in vitro metabolism using human liver microsomes can provide insights into their biotransformation, identifying potential metabolites and understanding their stability under physiological conditions. Additionally, assessing their thermal stability, especially for compounds administered by smoking, is crucial for evaluating the integrity of the compound under application-specific conditions (Franz et al., 2017).

Potential Antiproliferative Activities

The exploration of novel pyrazole derivatives for antiproliferative activities against various cancer cell lines is a significant area of research. By synthesizing and testing different derivatives, researchers can identify compounds with promising cytotoxic activities against specific types of cancer cells. This approach is fundamental in the search for new anticancer agents, with the structure-activity relationship studies providing insights into the molecular features necessary for optimal activity (Hassan et al., 2014).

Heteroaromatic Carboxamide Fungicides

The synthesis of positional isomers of aromatic heterocyclic carboxamides, including pyrazole derivatives, and their examination for fungicidal activity represents another application area. These studies not only contribute to the development of new fungicides but also enhance our understanding of how structural variations influence biological activity. The docking studies with enzyme models can provide insights into the mode of action at the molecular level, offering valuable information for designing compounds with improved efficacy and specificity (Banba et al., 2013).

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-28-22(17-5-6-17)12-19(26-28)14-30(15-20-4-3-11-32-20)24(31)23-13-21(27-29(23)2)16-7-9-18(25)10-8-16/h3-4,7-13,17H,5-6,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAQTFFZXNWHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

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